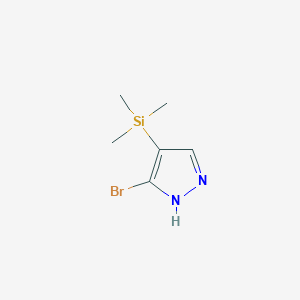
3-Bromo-4-(trimethylsilyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(trimethylsilyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 3-position and a trimethylsilyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trimethylsilyl)-1H-pyrazole typically involves the bromination of a pyrazole precursor followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 3-bromo-1H-pyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trimethylsilyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: The trimethylsilyl group can be involved in cross-coupling reactions, such as Suzuki or Negishi coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
3-Bromo-4-(trimethylsilyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trimethylsilyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(trimethylsilyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazole ring.
3-Bromo-4-methylpyrazole: Similar but with a methyl group instead of a trimethylsilyl group.
Uniqueness
3-Bromo-4-(trimethylsilyl)-1H-pyrazole is unique due to the presence of both a bromine atom and a trimethylsilyl group on the pyrazole ring. This combination of substituents provides distinct reactivity and potential for diverse applications in chemical synthesis and research.
Properties
CAS No. |
78907-82-1 |
|---|---|
Molecular Formula |
C6H11BrN2Si |
Molecular Weight |
219.15 g/mol |
IUPAC Name |
(5-bromo-1H-pyrazol-4-yl)-trimethylsilane |
InChI |
InChI=1S/C6H11BrN2Si/c1-10(2,3)5-4-8-9-6(5)7/h4H,1-3H3,(H,8,9) |
InChI Key |
YJTQAKFGMSDKDP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(NN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















